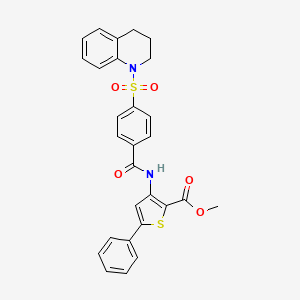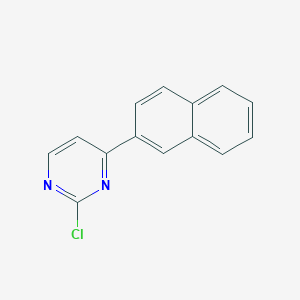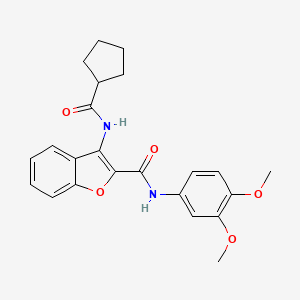
3-(4-((3,4-ジヒドロキノリン-1(2H)-イル)スルホニル)ベンザミド)-5-フェニルチオフェン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex chemical compound known for its unique structural features and multifaceted applications
科学的研究の応用
Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has been explored in various research fields:
Chemistry: : Used as a precursor in the synthesis of other complex organic molecules.
Biology: : Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: : Employed in the development of advanced materials, including polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate involves a multi-step process:
Formation of Quinoline Intermediate: : Starting from a simple aromatic amine, quinoline is synthesized through a Skraup reaction.
Sulfonylation: : The quinoline intermediate undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Benzamide Coupling: : The sulfonylated quinoline is coupled with a benzoyl chloride derivative to form the benzamido structure.
Thiophene Carboxylation: : The final step involves the coupling of the benzamido-quinoline intermediate with a thiophene carboxylic acid derivative, using a suitable esterification reagent such as dimethyl sulfate.
Industrial Production Methods
Industrial-scale production requires optimized reaction conditions to ensure high yield and purity:
Temperature Control: : Each reaction step is performed at its specific optimal temperature range (often between 60-100°C).
Catalysts and Solvents: : Specific catalysts and solvents are chosen for each step to maximize efficiency and minimize by-products.
Purification: : The final product undergoes rigorous purification methods, including recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction can be used to remove certain functional groups or convert them to their simpler forms.
Substitution: : The aromatic and quinoline structures facilitate various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation Products: : Quinoline N-oxide derivatives.
Reduction Products: : Simplified thiophene or quinoline rings.
Substitution Products: : Various alkylated or acylated derivatives of the core structure.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : Often targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : Depending on the context, it can interact with metabolic or signaling pathways, either activating or inhibiting them based on its structural conformation and functional groups.
類似化合物との比較
Compared to similar compounds, methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate stands out due to its unique combination of functional groups:
Similar Compounds: : Quinoline derivatives, benzamido compounds, and thiophene carboxylates.
This compound's multifaceted nature and broad applicability make it a significant subject of study in various scientific domains, ensuring its continued relevance and interest.
特性
IUPAC Name |
methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGQHGAOKWCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)




![N-(3-Acetylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2555281.png)
![N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2555282.png)
![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)



![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)
